(3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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Overview
Description
(3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound that features a tricyclic decane structure with a thiadiazole ring and a benzyl group
Preparation Methods
The synthesis of (3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps. The synthetic route generally starts with the preparation of the tricyclic decane core, followed by the introduction of the thiadiazole ring and the benzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can be compared with other similar compounds, such as:
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfide: This compound also contains a thiadiazole ring and has been studied for its biological activities.
5-benzyl-1,3,4-thiadiazol-2-amine derivatives: These compounds share the thiadiazole ring and benzyl group and have shown potential in anticancer research.
The uniqueness of this compound lies in its specific tricyclic decane structure, which may confer distinct properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C20H23N3OS |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23N3OS/c24-18(20-10-14-6-15(11-20)8-16(7-14)12-20)21-19-23-22-17(25-19)9-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2,(H,21,23,24) |
InChI Key |
FTHGRZZGBLSXHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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